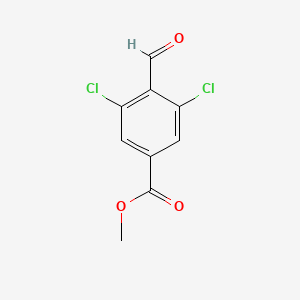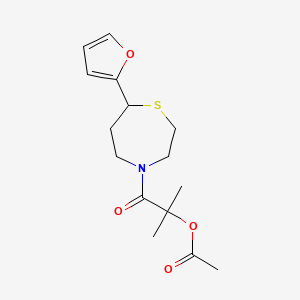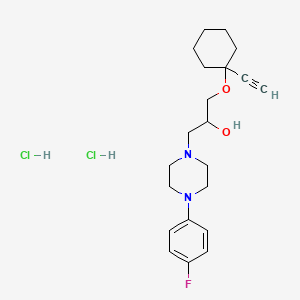
1-((1-Ethynylcyclohexyl)oxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-Ethynylcyclohexyl)oxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C21H31Cl2FN2O2 and its molecular weight is 433.39. The purity is usually 95%.
BenchChem offers high-quality 1-((1-Ethynylcyclohexyl)oxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-Ethynylcyclohexyl)oxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dopamine and Serotonin Transporter Binding Properties
- A study by Lewis et al. (2003) explored derivatives of 1-(2-benzhydryloxyethyl)-piperazine and 1-[2-[bis-(4-fluorophenyl)methoxy]ethyl]piperazine, analogues of GBR 12909 and 12935, for their dopamine (DAT) and serotonin (SERT) transporter binding properties. One compound showed high affinity for DAT and selectivity over SERT, highlighting its potential in neurological research (Lewis et al., 2003).
Anti-Ischemic and Anti-Hypertensive Agent
- Dwivedi et al. (2003) developed a high-performance liquid chromatographic assay method for 1-[4-(4-fluorophenyl)-piperazine-1-yl]-3-(2-oxopyrrolidin-1-yl)-propane hydrochloride, a potent anti-ischemic and anti-hypertensive agent, highlighting its therapeutic potential and the importance of quality control in pharmaceutical development (Dwivedi et al., 2003).
Antimalarial Activity
- Mendoza et al. (2011) synthesized piperazine and pyrrolidine derivatives and evaluated them for their capacity to inhibit the growth of Plasmodium falciparum. They found that the presence of a hydroxyl group, a propane chain, and a fluorine was crucial for antiplasmodial activity, indicating the compound's potential in antimalarial research (Mendoza et al., 2011).
Synthesis Techniques in Medicinal Chemistry
- Shakhmaev et al. (2016) discussed the synthesis of flunarizine, a drug used to treat migraines and epilepsy, which relates to the structural understanding and synthesis methods of similar compounds (Shakhmaev et al., 2016).
Serotonin Receptor and Transporter Activity
- Martínez et al. (2001) synthesized new derivatives of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane, aiming to find new antidepressant drugs with dual activity at 5-HT1A serotonin receptors and serotonin transporter. This research contributes to the understanding of the compound's role in serotonin regulation (Martínez et al., 2001).
Structural and Biological Evaluation
- Kumar et al. (2017) synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, exploring their antidepressant and antianxiety activities. This study contributes to the understanding of the compound's potential use in treating mental health disorders (Kumar et al., 2017).
properties
IUPAC Name |
1-(1-ethynylcyclohexyl)oxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O2.2ClH/c1-2-21(10-4-3-5-11-21)26-17-20(25)16-23-12-14-24(15-13-23)19-8-6-18(22)7-9-19;;/h1,6-9,20,25H,3-5,10-17H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBMEVXCWLCZMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31Cl2FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Ethynylcyclohexyl)oxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

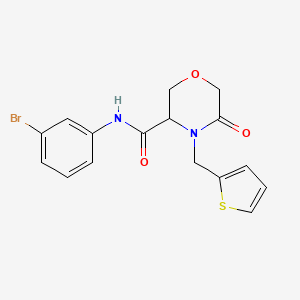
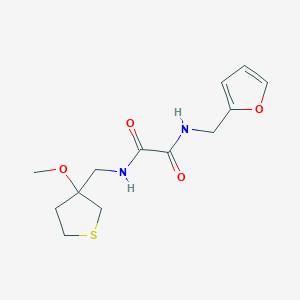
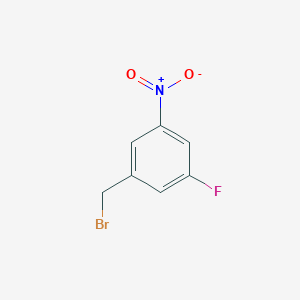
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2405279.png)
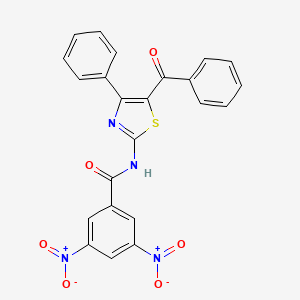
![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2405281.png)
![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2405283.png)
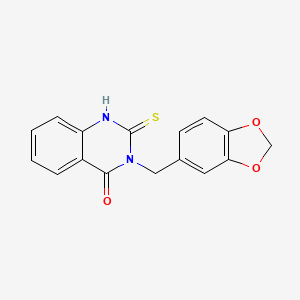
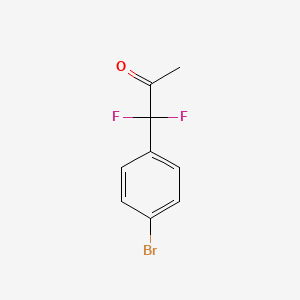
![[4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2405286.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B2405287.png)
![Propan-2-yl 2-[4-[(4-bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2405288.png)
